Plasma kallikrein-IN-4 is a compound that plays a significant role in the plasma kallikrein-kinin system, which is crucial for various physiological processes, including blood coagulation and inflammation. Plasma kallikrein is a serine protease generated from its zymogen precursor, plasma prekallikrein. This enzyme is involved in the cleavage of high molecular weight kininogen to produce bradykinin, a peptide that mediates vasodilation and increases vascular permeability.
Plasma kallikrein is primarily produced in the liver and circulates in the bloodstream as an inactive form known as plasma prekallikrein. Upon activation, it exerts its enzymatic functions on various substrates, particularly high molecular weight kininogen.
Plasma kallikrein belongs to the serine protease family and is classified under the enzyme commission number 3.4.21.34. It is part of the broader kallikrein-kinin system, which includes other components such as factor XII and high molecular weight kininogen.
The synthesis of plasma kallikrein involves the activation of plasma prekallikrein through proteolytic cleavage. This activation can occur via two main pathways: the intrinsic pathway involving factor XII or through contact with negatively charged surfaces.
Plasma kallikrein has a well-defined structure typical of serine proteases, featuring a catalytic triad composed of serine, histidine, and aspartate residues. The enzyme consists of about 244 amino acids and has a molecular weight of approximately 50 kDa.
Plasma kallikrein catalyzes the cleavage of high molecular weight kininogen to produce bradykinin and other fragments. The reaction can be summarized as follows:
The mechanism of action for plasma kallikrein involves several steps:
Plasma kallikrein has several applications in scientific research and medicine:
Plasma kallikrein is a trypsin-like serine protease synthesized primarily by hepatocytes as the zymogen prekallikrein, circulating in complex with high-molecular-weight kininogen. Activation occurs through cleavage by activated Factor XII or prolylcarboxypeptidase on endothelial cell membranes or negatively charged surfaces [1] [6] [10]. Structurally, plasma kallikrein comprises a heavy chain with four apple domains (mediating protein interactions) and a light chain containing the catalytic triad (His⁴¹, Asp⁹⁶, Ser¹⁸⁹) characteristic of serine proteases [1] [10]. This unique architecture enables its multifaceted roles in:
Table 1: Pathophysiological Pathways Mediated by Plasma Kallikrein
| Pathway | Substrate/Target | Biological Consequence | Associated Disorders |
|---|---|---|---|
| Kallikrein-Kinin | High-Molecular-Weight Kininogen | Bradykinin release → Vascular leakage, edema | Hereditary Angioedema, Inflammatory Responses |
| Contact Activation | Factor XII | Reciprocal activation → Intrinsic coagulation | Thrombosis, Thromboinflammation |
| Fibrinolytic | Pro-Urokinase | Plasmin generation → Fibrinolysis | Coagulopathies |
| Complement | C3 Convertase | Alternative pathway activation → Inflammation | Sepsis, Ischemia-Reperfusion Injury |
| Renin-Angiotensin | Prorenin | Renin activation → Angiotensin II production | Hypertension, Vascular Remodeling |
Therapeutic targeting of plasma kallikrein is compelling due to its nodal position in interconnected pathophysiological cascades. Current limitations in managing plasma kallikrein-driven disorders necessitate novel inhibitors:
Table 2: Plasma Kallikrein Inhibitor Classes and Limitations
| Inhibitor Class | Examples | Mechanism | Key Limitations |
|---|---|---|---|
| Monoclonal Antibodies | Lanadelumab | Target plasma kallikrein cleavage | Parenteral administration, High cost |
| Peptide Inhibitors | Ecallantide | Active site blockade | Subcutaneous, Anaphylaxis risk, Short half-life |
| Serpin Replacement | Plasma-derived C1-INH | Serine protease inhibition | Intravenous, Supply limitations, Cost |
| Oral Small Molecules | Berotralstat | Active site inhibition | Variable efficacy, Drug interactions |
Plasma kallikrein-IN-4 (CAS 1357954-34-7, Example 153) represents a synthetic small-molecule inhibitor designed for potent and selective blockade of plasma kallikrein. Its chemical structure is characterized as (S)-spiro[benzo[d][1,3]oxazine-4,3'-pyrrolidin]-2(1H)-one derivative [4] [5]. Key characteristics include:
The development of Plasma kallikrein-IN-4 exemplifies the ongoing innovation in targeting the plasma kallikrein-kinin system with small molecules designed for enhanced specificity, oral bioavailability, and potential application across multiple kallikrein-mediated pathologies. Its mechanism and potency position it as a promising candidate within the expanding landscape of plasma kallikrein inhibitors [3] [4] [9].
CAS No.: 34730-78-4
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 486-71-5
CAS No.: 53861-34-0